

(R)-1,2,3,4-tetrahydronaphthalen-1-amine chemical structure and stereochemistry

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Compound of Interest

Compound Name: (R)-1,2,3,4-tetrahydronaphthalen-1-amine

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An In-depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-aminotetralin, is a chiral organic compound featuring a tetralin core structure with an amine substituent. Its rigid framework makes it a valuable scaffold in medicinal chemistry and drug development. The specific stereochemistry of the (R)-enantiomer plays a crucial role in its interaction with biological targets, making it a key component in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significance as a pharmacophore, particularly in the context of dopaminergic and serotonergic systems.

Chemical Structure and Stereochemistry

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine consists of a bicyclic structure where a benzene ring is fused to a cyclohexane ring. The amine group is attached to the C1 carbon of the saturated ring, which is a chiral center. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule's conformationally restricted nature, a result of the fused ring system, is a key feature for its use in designing ligands with high receptor affinity and selectivity.

The IUPAC name for this compound is (1R)-1,2,3,4-tetrahydronaphthalen-1-amine.[1] Its structure is foundational to a number of drugs, including sertraline and dasotraline.[2]

Caption: 2D structure of **(R)-1,2,3,4-tetrahydronaphthalen-1-amine**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** is provided in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N	--INVALID-LINK--[1][3]
Molecular Weight	147.22 g/mol	--INVALID-LINK--[1][3]
CAS Number	23357-46-2	--INVALID-LINK--[1]
Boiling Point	118-120 °C at 8 mmHg	--INVALID-LINK--[4]
Density	1.002 g/cm ³	--INVALID-LINK--[4]
Refractive Index	1.565	--INVALID-LINK--[4]
Water Solubility	6.91 g/L at 25 °C	--INVALID-LINK--[4]
Sensitivity	Air Sensitive	--INVALID-LINK--[4]

Experimental Protocols

The synthesis of enantiomerically pure **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** is a critical process for its use in pharmaceuticals. Common strategies involve the resolution of a racemic mixture or asymmetric synthesis.

1. Reductive Amination and Synthesis

One common synthetic route to the racemic 1-aminotetralin is the reductive amination of α -tetralone. This involves reacting the ketone with an amine source, often in the presence of a reducing agent.

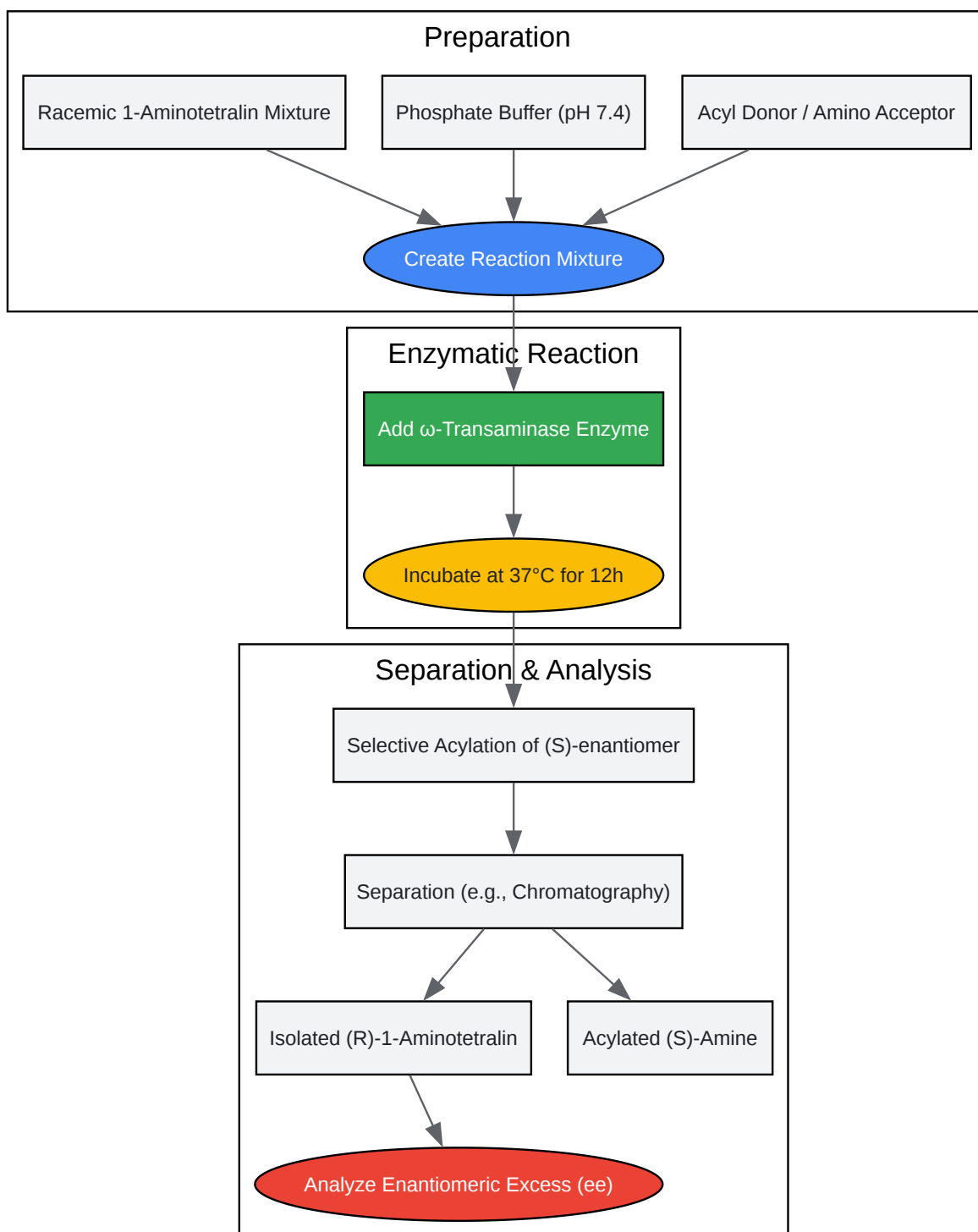
- Protocol: A typical procedure involves the reaction of α -tetralone with an amine source, such as ammonia or an ammonium salt, and a reducing agent like sodium borohydride.[5] The initial reaction forms an enamine, which is then reduced to the corresponding amine.[5]

2. Enzymatic Kinetic Resolution of Racemic 1-Aminotetralin

Enzymatic methods offer high enantioselectivity for the separation of racemic mixtures.

- Protocol: A general procedure involves mixing the racemic amine (e.g., 10 mM) with an acyl donor in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[6] The reaction is initiated by adding a lipase or transaminase, such as a recombinant ω -transaminase.[6] The mixture is incubated at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 12 hours). [6] The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted (R)- or (S)-amine. The enantiomeric excess (ee) can then be determined using chiral chromatography.

Workflow for Enzymatic Resolution

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Caption: Workflow for the enzymatic resolution of racemic 1-aminotetralin.

Role in Drug Development and Biological Activity

The 1-aminotetralin scaffold is a well-established pharmacophore that mimics the structure of neurotransmitters like dopamine and serotonin. This structural similarity allows it to interact with their respective receptors and transporters.

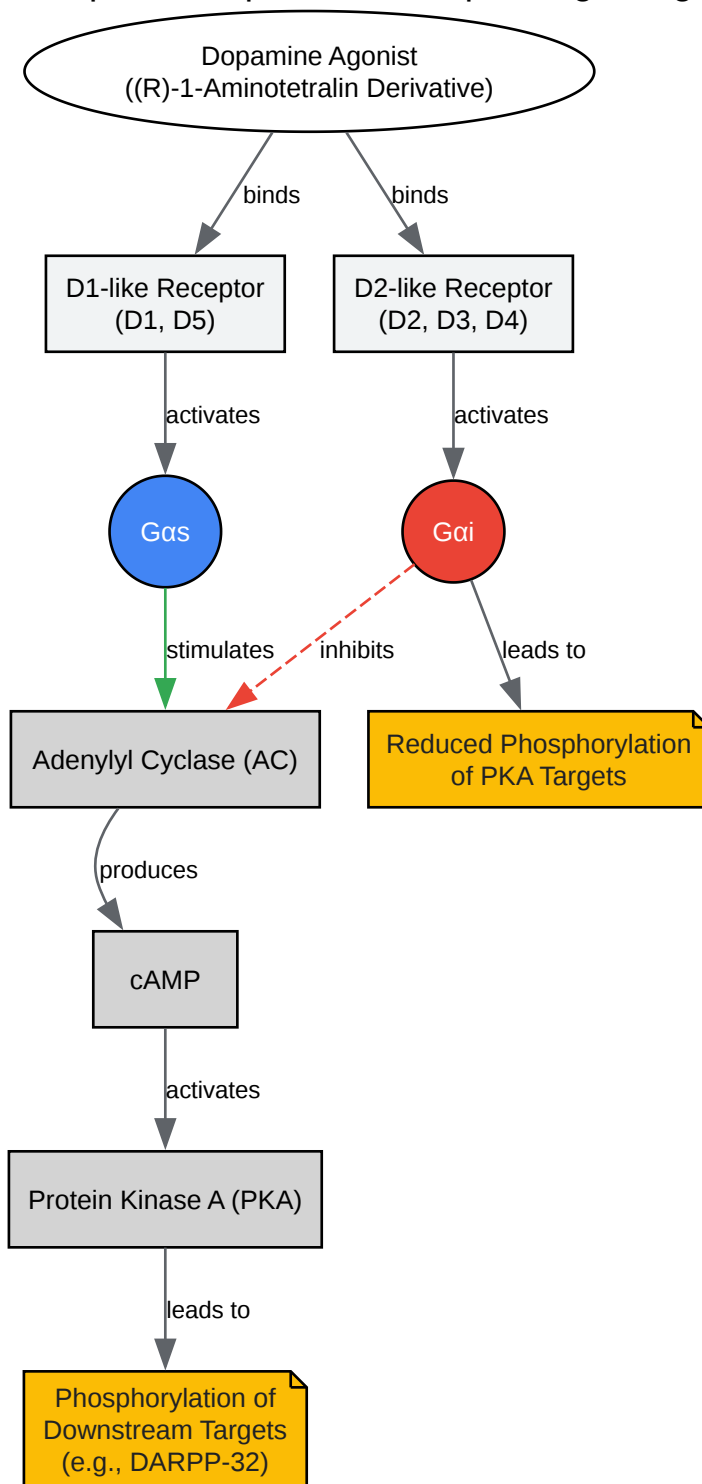
- **Dopaminergic Activity:** Derivatives of aminotetralin have been extensively studied as dopamine receptor agonists.^[7] The rigid structure helps to orient the key pharmacophoric elements—the aromatic ring and the nitrogen atom—in a conformation that is favorable for binding to dopamine receptors.^[7]
- **Serotonergic Activity:** This scaffold is also crucial for ligands targeting serotonin (5-HT) receptors. For instance, various 2-aminotetralin derivatives have been developed as selective 5-HT₁ agonists.^{[8][9][10]} The stereochemistry at the C1 (or C2 in related structures) position often dictates the affinity and selectivity for different 5-HT receptor subtypes.^[8]
- **Neurotransmitter Reuptake Inhibition:** Many aminotetralin analogues act as inhibitors of neurotransmitter reuptake, a key mechanism in the treatment of depression and other mood disorders.^[11] The well-known antidepressant sertraline is a prominent example.

Signaling Pathways

Given that **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** derivatives frequently target dopamine receptors, understanding the downstream signaling of these receptors is crucial. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).^[12]

- **D1-like Receptor Signaling:** These receptors are typically coupled to the G_{αs} protein.^[12] Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).^[13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, a key regulator of neuronal signaling.^{[12][14]}
- **D2-like Receptor Signaling:** These receptors are coupled to the G_{αi} protein, which has an inhibitory effect.^[12] Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.^[13]

Simplified Dopamine Receptor Signaling

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